molecular formula C15H21NO5 B15239752 Diethyl (4-methoxyphenyl)aspartate

Diethyl (4-methoxyphenyl)aspartate

Cat. No.: B15239752
M. Wt: 295.33 g/mol
InChI Key: PZBVIUXHRLEOPD-ZDUSSCGKSA-N
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Description

Diethyl (4-methoxyphenyl)aspartate is an organic compound with the molecular formula C15H21NO5 It is a derivative of aspartic acid, where the amino group is substituted with a 4-methoxyphenyl group, and both carboxyl groups are esterified with ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (4-methoxyphenyl)aspartate typically involves the esterification of aspartic acid derivatives. One common method is the reaction of diethyl aspartate with 4-methoxyphenylamine under acidic conditions. The reaction proceeds through the formation of an intermediate amide, which is then esterified to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes. These processes often use catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature and pressure, are optimized to ensure efficient production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Diethyl (4-methoxyphenyl)aspartate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The nitro group (if present) can be reduced to an amine group.

    Substitution: The ethyl ester groups can be hydrolyzed to form carboxylic acids.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed:

    Oxidation: 4-Hydroxyphenyl derivatives.

    Reduction: 4-Aminophenyl derivatives.

    Substitution: Aspartic acid derivatives with free carboxyl groups.

Scientific Research Applications

Diethyl (4-methoxyphenyl)aspartate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Diethyl (4-methoxyphenyl)aspartate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

  • Diethyl (4-methoxyphenyl)methylphosphonate
  • Diethyl (4-methoxyphenyl)phosphate
  • Diethyl (4-methoxyphenyl)malonate

Comparison: Diethyl (4-methoxyphenyl)aspartate is unique due to its aspartate backbone, which imparts specific biochemical properties. Compared to other similar compounds, it has distinct reactivity and interaction profiles with biological molecules, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

IUPAC Name

diethyl (2S)-2-(4-methoxyanilino)butanedioate

InChI

InChI=1S/C15H21NO5/c1-4-20-14(17)10-13(15(18)21-5-2)16-11-6-8-12(19-3)9-7-11/h6-9,13,16H,4-5,10H2,1-3H3/t13-/m0/s1

InChI Key

PZBVIUXHRLEOPD-ZDUSSCGKSA-N

Isomeric SMILES

CCOC(=O)C[C@@H](C(=O)OCC)NC1=CC=C(C=C1)OC

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)NC1=CC=C(C=C1)OC

Origin of Product

United States

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